5-Iodobenzo[d]isoxazole
Overview
Description
5-Iodobenzo[d]isoxazole is a heterocyclic compound with the molecular formula C7H4INO. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. The presence of an iodine atom at the 5-position of the benzene ring fused to the isoxazole ring makes this compound unique. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of N,O-diBoc-protected β-keto hydroxamic acids mediated by hydrochloric acid, which leads to the formation of 5-substituted 3-isoxazolols . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Iodobenzo[d]isoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Metalation Reactions: The compound can undergo metalation reactions, such as lithiation, which can lead to ring cleavage and the formation of various ring-opened products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Metalation: Reagents like lithium diisopropylamide (LDA) are used for lithiation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoxazoles can be formed.
Ring-Opened Products: Metalation reactions can lead to the formation of butadienes, enaminoketones, and other ring-opened products.
Scientific Research Applications
5-Iodobenzo[d]isoxazole has several applications in scientific research, including:
Medicinal Chemistry: Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities.
Material Science: The unique chemical properties of isoxazoles make them useful in the development of new materials with specific functionalities.
Chemical Synthesis: Isoxazoles are valuable intermediates in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Iodobenzo[d]isoxazole is not well-documentedThese interactions can include binding to enzymes, receptors, and other proteins, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromobenzo[d]isoxazole
- 5-Chlorobenzo[d]isoxazole
- 5-Fluorobenzo[d]isoxazole
Uniqueness
The presence of the iodine atom in 5-Iodobenzo[d]isoxazole imparts unique chemical properties compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-iodo-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSFRLVYRYSUGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C=NO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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